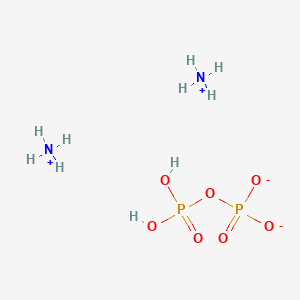
Diammonium dihydrogenpyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogenpyrophosphate is an inorganic compound with the chemical formula (NH4)2H2P2O7. It is a white, crystalline solid that is highly soluble in water. This compound is primarily used in various industrial applications, including fertilizers, flame retardants, and as a catalyst in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium dihydrogenpyrophosphate can be synthesized through the reaction of ammonia with pyrophosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
2NH3+H4P2O7→(NH4)2H2P2O7
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with phosphoric acid, followed by a dehydration process to form pyrophosphoric acid. The resulting pyrophosphoric acid is then neutralized with ammonia to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium dihydrogenpyrophosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.
Hydrolysis: In aqueous solutions, it hydrolyzes to form ammonium dihydrogen phosphate and phosphoric acid.
Substitution: It can participate in substitution reactions with other ammonium salts.
Common Reagents and Conditions:
Oxidation: Reacts with strong oxidizing agents to form phosphates.
Reduction: Can be reduced under specific conditions to form lower oxidation state phosphorus compounds.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
Applications De Recherche Scientifique
Diammonium dihydrogenpyrophosphate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrano[2,3-d]pyrimidinone derivatives .
- Biology: Employed in the stabilization of soil and modification of loess to improve compressive strength and reduce permeability .
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Widely used as a flame retardant, fertilizer, and in the production of ceramics and metal treatment processes .
Mécanisme D'action
The mechanism by which diammonium dihydrogenpyrophosphate exerts its effects varies depending on its application:
- Catalysis: Acts as a catalyst by providing a source of ammonium ions, which facilitate various organic reactions.
- Soil Stabilization: Reacts with calcite in soil to form hydroxyapatite, which strengthens the soil structure .
- Flame Retardancy: Lowers the combustion temperature of materials and increases the production of char, thereby reducing the availability of fuel for combustion .
Comparaison Avec Des Composés Similaires
Diammonium dihydrogenpyrophosphate can be compared with other ammonium phosphate compounds:
- Diammonium hydrogen phosphate ((NH4)2HPO4): Similar in structure but differs in its hydrogen content and specific applications.
- Monoammonium phosphate (NH4H2PO4): Contains only one ammonium ion and is primarily used as a fertilizer.
- Triammonium phosphate ((NH4)3PO4): Contains three ammonium ions and is less commonly used due to its instability.
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and effectiveness in various industrial and scientific applications.
Propriétés
Numéro CAS |
13597-86-9 |
|---|---|
Formule moléculaire |
H10N2O7P2 |
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
diazanium;phosphono phosphate |
InChI |
InChI=1S/2H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
AXFZAZQUMXZWJV-UHFFFAOYSA-N |
SMILES canonique |
[NH4+].[NH4+].OP(=O)(O)OP(=O)([O-])[O-] |
Numéros CAS associés |
27796-66-3 13813-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


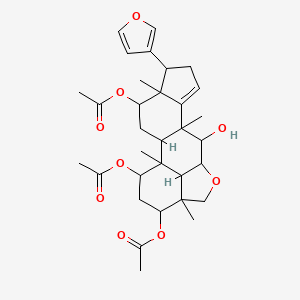

![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
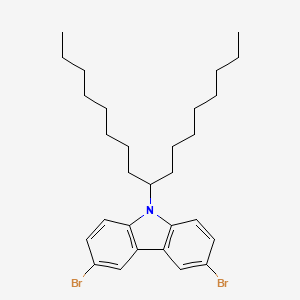

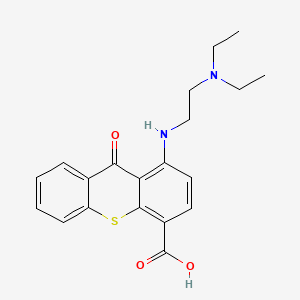
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

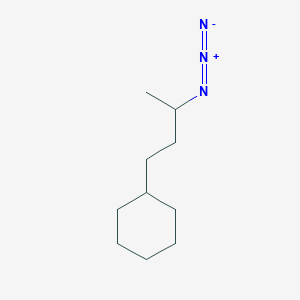
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
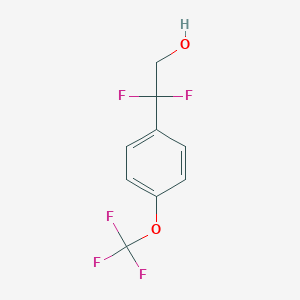
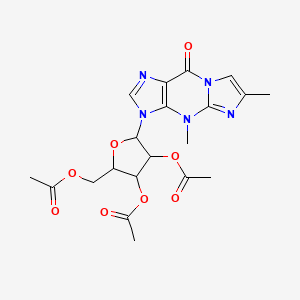

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
